molecular formula C14H12INO2 B324957 3-iodo-4-methoxy-N-phenylbenzamide

3-iodo-4-methoxy-N-phenylbenzamide

Cat. No.: B324957
M. Wt: 353.15 g/mol
InChI Key: YMIFAZRNKHWOJW-UHFFFAOYSA-N
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Description

3-Iodo-4-methoxy-N-phenylbenzamide (CAS: 349622-34-0) is a benzamide derivative characterized by an iodine atom at the 3-position, a methoxy group at the 4-position of the benzene ring, and an N-phenyl substitution. Its molecular formula is C₁₇H₁₄IN₃O₄S₂, with a molar mass of 515.35 g/mol . The methoxy group contributes to solubility and electronic effects, while the thiazole sulfamoyl moiety in its structure (as seen in synonyms like 3-iodo-4-methoxy-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide) suggests possible bioactivity in enzyme inhibition or receptor targeting .

Properties

Molecular Formula

C14H12INO2

Molecular Weight

353.15 g/mol

IUPAC Name

3-iodo-4-methoxy-N-phenylbenzamide

InChI

InChI=1S/C14H12INO2/c1-18-13-8-7-10(9-12(13)15)14(17)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

YMIFAZRNKHWOJW-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)I

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2)I

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Benzamide Derivatives

Table 1: Structural and Functional Comparison of 3-Iodo-4-Methoxy-N-Phenylbenzamide and Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Key Applications/Findings References
This compound C₁₇H₁₄IN₃O₄S₂ 515.35 Iodo, methoxy, thiazole sulfamoyl Potential radiopharmaceutical or enzyme inhibitor
4-Methoxy-N-(3-methylphenyl)benzamide C₁₅H₁₅NO₂ 241.29 Methoxy, N-(3-methylphenyl) Commercial research chemical; studied for fluorescence properties
3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide C₂₄H₂₀F₃IN₂O 584.33 Iodo, methyl, trifluoromethyl, imidazole Isotope-labeled (deuterated) for metabolic studies
2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide C₁₄H₉Cl₂INO₃S 477.06 Chloro, iodo, methylsulfonyl Structural confirmation via X-ray crystallography; halogenated bioactivity
3-Hydroxy-4-iodo-N-methoxy-N-methylbenzamide C₁₀H₁₀INO₃ 319.10 Hydroxy, iodo, methoxy, N-methyl Intermediate in synthesis of complex bioactive molecules

Key Comparative Analyses

Substituent Effects on Reactivity and Bioactivity Iodine vs. Methoxy Group: The methoxy substituent in this compound improves solubility compared to non-polar methyl groups (e.g., 4-methoxy-N-(3-methylphenyl)benzamide) but may reduce metabolic stability . Sulfonamide vs.

Spectroscopic and Crystallographic Findings

  • X-ray studies of 2-Chloro-N-(4-chloro-3-iodophenyl)-4-(methylsulfonyl)benzamide revealed a planar benzamide core with dihedral angles of 4.5° between aromatic rings, critical for understanding π-π stacking interactions in drug design .
  • Fluorescence studies on 4-methoxy-N-(3-methylphenyl)benzamide demonstrated emission maxima at 420 nm, suggesting utility as a fluorescent probe .

Biological and Pharmacological Insights

  • The imidazole and trifluoromethyl groups in 3-Iodo-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide are associated with kinase inhibition, a feature absent in the methoxy-iodo analogue .
  • Benzamides with sulfonamide/sulfamoyl groups (e.g., This compound ) are often explored as protease inhibitors or antibacterials, while halogenated derivatives (e.g., chloro-iodo compounds) show herbicidal or fungicidal activity .

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